molecular formula C18H16Cl3NO4 B5220130 propyl 4-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzoate

propyl 4-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzoate

Cat. No. B5220130
M. Wt: 416.7 g/mol
InChI Key: JZOFYVILOPOJRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzoate, also known as PPB, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of plant growth and has been used to study various physiological and biochemical processes in plants. PPB has also been shown to have potential applications in the medical field due to its ability to inhibit the growth of cancer cells.

Mechanism of Action

Propyl 4-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzoate inhibits the activity of the enzyme ent-kaurene oxidase, which is involved in the biosynthesis of gibberellins. By inhibiting this enzyme, this compound reduces the levels of gibberellins in plants, leading to a reduction in cell elongation and growth.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects in plants. It inhibits the biosynthesis of gibberellins, which leads to a reduction in cell elongation and growth. This compound has also been shown to affect the expression of genes involved in the biosynthesis of gibberellins and other plant hormones.

Advantages and Limitations for Lab Experiments

Propyl 4-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzoate has several advantages as a tool for scientific research. It is a potent inhibitor of plant growth and has been shown to be effective at very low concentrations. This compound is also relatively stable and can be stored for long periods without degradation. However, this compound has some limitations as well. It is highly toxic and must be handled with care. This compound can also have off-target effects on other enzymes and pathways, which can complicate data interpretation.

Future Directions

There are several potential future directions for research on propyl 4-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzoate. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the use of this compound as a tool for studying the role of gibberellins in cancer cell growth. This compound has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to explore its potential as a cancer therapy.

Synthesis Methods

Propyl 4-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzoate can be synthesized through a multistep process starting from 4-aminobenzoic acid. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This is followed by the acylation of the protected amino group with 2,4,5-trichlorophenoxyacetic acid. The Boc group is then removed, and the resulting compound is esterified with propyl alcohol to yield this compound.

Scientific Research Applications

Propyl 4-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzoate has been extensively used in scientific research as a tool to study various physiological and biochemical processes in plants. It has been shown to inhibit the growth of plant cells by interfering with the biosynthesis of gibberellins, which are plant hormones that regulate growth and development. This compound has also been used to study the role of gibberellins in seed germination, stem elongation, and fruit development.

properties

IUPAC Name

propyl 4-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl3NO4/c1-2-7-25-18(24)11-3-5-12(6-4-11)22-17(23)10-26-16-9-14(20)13(19)8-15(16)21/h3-6,8-9H,2,7,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOFYVILOPOJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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